4-Chloro-3-fluoro-2-methoxypyridine
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Overview
Description
4-Chloro-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-chloro-3-fluoro-2-methoxypyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Given its classification as a fluoropyridine, it may have various effects depending on the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methoxypyridine typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. The reaction proceeds under mild conditions, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium fluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-Chloro-3-fluoro-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-methoxypyridine
- 3,4-Difluoropyridine
- 4-Chloro-2-fluoro-6-iodo-3-methoxypyridine
Uniqueness
4-Chloro-3-fluoro-2-methoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPLTXHASQXTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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